4-Guanidinobenzoic acid

Übersicht

Beschreibung

4-Guanidinobenzoesäure ist eine organische Verbindung, die zur Klasse der Guanidinobenzoesäuren gehört. Sie zeichnet sich durch das Vorhandensein einer Guanidingruppe aus, die an den Benzolring der Benzoesäure gebunden ist. Diese Verbindung ist bekannt für ihre signifikanten biologischen Aktivitäten und wird als Zwischenprodukt bei der Synthese verschiedener Pharmazeutika verwendet .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Guanidinobenzoesäure umfasst typischerweise die Reaktion von p-Aminobenzoesäure mit Cyanamid in Gegenwart von Salzsäure. Die Reaktion wird in Ethanol bei einer Temperatur von etwa 50 °C durchgeführt. Nach der Reaktion wird die Lösung konzentriert und das Produkt aus Ethanol umkristallisiert, um reine 4-Guanidinobenzoesäure zu erhalten .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird der Syntheseprozess für höhere Ausbeuten und Reinheit optimiert. Ein Verfahren beinhaltet die Verwendung von Pyridin, EDC (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) Hydrochlorid und Methyl-4-hydroxybenzoat. Das Reaktionsgemisch wird erhitzt und das Produkt durch eine Reihe von Wasch- und Trocknungsschritten gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen

4-Guanidinobenzoesäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln, um die Guanidingruppe in andere funktionelle Gruppen umzuwandeln.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Guanidingruppe oder den Benzolring zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen die Guanidingruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zur Bildung von Carbonsäuren führen, während Reduktion Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

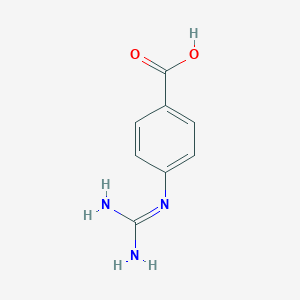

Chemical Properties and Structure

4-Guanidinobenzoic acid is characterized by a guanidine group attached to the para position of a benzoic acid molecule. Its chemical formula is with a molecular weight of approximately 194.20 g/mol. The compound exhibits both acidic and basic properties due to the presence of carboxylic acid and guanidine functional groups, respectively.

Scientific Research Applications

The following sections outline the primary applications of this compound in scientific research:

Biochemical Research

This compound serves as a potent inhibitor of certain enzymes, making it valuable in studying metabolic pathways and enzyme kinetics. Its ability to modulate enzyme activity aids in understanding various biochemical processes.

- Case Study : In studies investigating the role of complement factor B in the immune system, this compound has been shown to influence immune responses by affecting enzymatic activity related to this complement component .

Pharmaceutical Development

This compound is utilized in drug formulation processes, particularly for developing treatments for conditions such as hypertension and diabetes. Its ability to modulate nitric oxide levels contributes to its therapeutic potential.

- Example : Research indicates that this compound is involved in synthesizing camostat mesilate, a therapeutic agent for pancreatitis, highlighting its relevance in pharmaceutical applications .

Diagnostic Applications

This compound is explored in developing diagnostic agents for imaging techniques, enhancing tissue visibility in medical imaging.

- Application Insight : Its use in imaging agents can improve the detection and monitoring of diseases by enhancing contrast in imaging modalities such as MRI or CT scans .

Protein Interaction Studies

Researchers employ this compound to investigate protein-ligand interactions, which are crucial for understanding cellular processes and identifying potential therapeutic targets.

- Research Finding : The compound has been used to study the interactions between proteins and ligands, providing insights into drug design and development strategies .

Material Science

In material science, this compound is applied in creating functional materials such as hydrogels, which are instrumental in drug delivery systems and tissue engineering.

Wirkmechanismus

The mechanism of action of 4-Guanidinobenzoic Acid involves its interaction with specific molecular targets. For example, it inhibits the activity of certain enzymes by binding to their active sites. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

4-Guanidinobenzoesäure kann mit anderen Guanidinderivaten verglichen werden, wie zum Beispiel:

- Guanidinhydrochlorid

- Aminoguanidin

- Methylguanidin

Diese Verbindungen weisen ähnliche strukturelle Merkmale auf, unterscheiden sich jedoch in ihren spezifischen funktionellen Gruppen und biologischen Aktivitäten. 4-Guanidinobenzoesäure ist aufgrund ihres spezifischen Substitutionsschemas am Benzolring einzigartig, das ihr besondere chemische und biologische Eigenschaften verleiht .

Biologische Aktivität

4-Guanidinobenzoic acid (4-GB), an organic compound characterized by a guanidine group attached to the para position of a benzoic acid molecule, exhibits significant biological activities that have garnered attention in various fields, including biochemistry, pharmacology, and reproductive health. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

- Chemical Formula : C₈H₉N₃O₂

- Molecular Weight : Approximately 179.18 g/mol

- CAS Number : 16060-65-4

The compound's structure allows it to interact with various biological targets, influencing numerous physiological processes.

Enzyme Inhibition

This compound is known to inhibit serine proteases, particularly trypsin and acrosin. The inhibition of these enzymes is pivotal in various biological functions:

- Trypsin Activation : It inhibits the conversion of trypsinogen to trypsin, which is crucial for digestive processes and protein metabolism.

- Acrosin Inhibition : This compound acts as an antagonist to acrosin, a serine protease involved in sperm capacitation. Its inhibitory effect suggests potential applications in contraceptive formulations .

Complement System Interaction

4-GB has been shown to affect the complement system by targeting complement factor B. This interaction is significant in modulating immune responses and could be beneficial in treating immune-related disorders.

Contraceptive Effects

Research indicates that this compound exhibits contraceptive properties by inhibiting ovulation and sperm motility in animal models. In studies involving rats, it was found that the compound effectively inhibited ovulation, suggesting its potential as a contraceptive agent .

Anti-HIV Activity

In vitro studies have demonstrated that derivatives of 4-GB can inhibit HIV infection by suppressing p24 synthesis in infected T lymphocytes. Notably, one derivative showed complete inhibition at concentrations that are non-toxic to cells, highlighting its potential as a vaginal contraceptive with anti-HIV properties .

Research Applications

This compound serves as a versatile tool in scientific research:

- Enzyme Inhibition Studies : It is widely used to study enzyme kinetics and inhibition mechanisms.

- Pharmaceutical Intermediate : The compound is utilized in synthesizing various pharmaceuticals, including drugs for treating pancreatitis .

- Immunological Research : Its interaction with the complement system makes it relevant for studies on immune modulation and therapeutic interventions for autoimmune diseases.

Case Studies and Findings

Eigenschaften

IUPAC Name |

4-(diaminomethylideneamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-8(10)11-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTSBZBQQRIYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42823-46-1 (mono-hydrochloride) | |

| Record name | 4-Guanidinobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016060654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90936349 | |

| Record name | 4-Carbamimidamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16060-65-4 | |

| Record name | 4-Guanidinobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16060-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Guanidinobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016060654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-guanidinobenzoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Carbamimidamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-carbamimidamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.